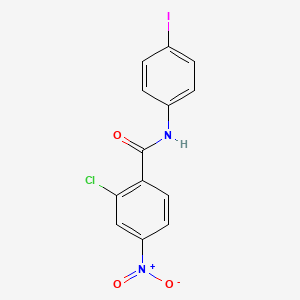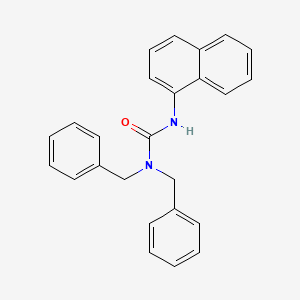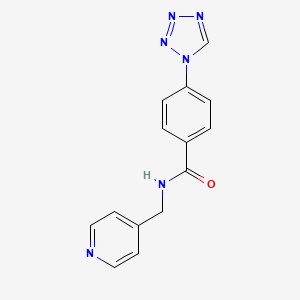
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, also known as CI-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and is commonly used as a tool in biochemistry and pharmacology research.
作用機序
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is not fully understood, but it is believed to act by covalently modifying specific cysteine residues on proteins. This modification can affect the function of the protein and its interactions with other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects in different studies. For example, it has been shown to inhibit the activity of the proteasome, a key enzyme involved in protein degradation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in lab experiments is its selectivity for specific cysteine residues on proteins. This allows researchers to investigate the functions of specific proteins and their interactions with other proteins. However, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide also has some limitations. For example, it can be difficult to control the concentration and timing of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide exposure in cells, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. One area of interest is in the development of more selective and potent derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide that can be used to investigate specific protein targets. Another area of interest is in the application of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in drug discovery and development, particularly in the development of targeted therapies for cancer. Additionally, there is potential for the use of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in investigating various biological processes. Its selectivity for specific cysteine residues on proteins makes it a valuable tool in biochemistry and pharmacology research. While there are limitations to its use, there is potential for the development of more potent and selective derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, as well as its application in drug discovery and the study of protein misfolding diseases.
合成法
The synthesis of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-iodoaniline to form the desired product, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. The synthesis is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been used in numerous scientific studies as a tool to investigate various biological processes. One of the main applications of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is in the study of protein-protein interactions. 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide can be used to selectively label proteins and identify their interacting partners, which can help to elucidate the functions of these proteins in different cellular processes.
特性
IUPAC Name |
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSZIUVPCZCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)

![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B6126595.png)
![N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6126610.png)
![methyl {4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B6126617.png)

![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![ethyl 2-anilino-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126651.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6126671.png)